5-Ethyl-2-propoxyaniline
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Overview
Description
5-Ethyl-2-propoxyaniline is an organic compound belonging to the class of aniline derivatives It is characterized by the presence of an ethyl group at the 5-position and a propoxy group at the 2-position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-propoxyaniline typically involves the alkylation of 2-propoxyaniline with ethyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an appropriate solvent such as ethanol or methanol. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of advanced purification techniques, including distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-propoxyaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
5-Ethyl-2-propoxyaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents with analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-propoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its structural features allow it to bind to active sites or allosteric sites on target proteins, altering their function and leading to desired biological effects.
Comparison with Similar Compounds
5-Methyl-2-propoxyaniline: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethyl-5-methoxyaniline: Similar but with a methoxy group instead of a propoxy group.
2-Propoxy-5-nitroaniline: Similar but with a nitro group instead of an ethyl group.
Uniqueness: 5-Ethyl-2-propoxyaniline is unique due to the specific combination of ethyl and propoxy groups on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and material science.
Properties
IUPAC Name |
5-ethyl-2-propoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-7-13-11-6-5-9(4-2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAJUEPCHYDQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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